molecular formula C8H9ClN2O3 B3025648 Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate CAS No. 1260178-65-1

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

Cat. No. B3025648
M. Wt: 216.62
InChI Key: SITLDRDUSPWTPL-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a chemical compound with the CAS Number: 1260178-65-1 . It has a molecular weight of 216.62 . The IUPAC name for this compound is ethyl 2-chloro-4-methoxy-5-pyrimidinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is 1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate has a molecular weight of 216.62 . It is slightly soluble in water .

Scientific Research Applications

Solubility and Thermodynamics

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate's solubility and thermodynamic properties are crucial for its applications in chemical synthesis and pharmaceutical development. A study by Yao et al. (2017) investigated the solubility of a related compound, 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents, providing insights into the solubility behavior of similar pyrimidine derivatives. The research found that solubility increases with temperature and varies significantly across different solvents, which is essential for optimizing reaction conditions in the synthesis involving pyrimidine compounds (Yao, Xia, & Li, 2017).

Synthesis of Optically Active Compounds

In the synthesis of optically active compounds, Krečmerová et al. (2002) demonstrated the reaction of ethyl (R)-oxiranecarboxylate with various nucleobases, including pyrimidine derivatives, to produce optically pure enantiomers. This work highlights the potential use of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate in the synthesis of chiral molecules, which are important in the development of drugs and other bioactive compounds (Krečmerová, Buděšínský, Masojídková, & Holý, 2002).

Microwave-mediated Synthesis

The use of microwave irradiation in chemical synthesis offers advantages in speed and efficiency. Eynde et al. (2001) reported a microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, utilizing ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This method could potentially be applied to the synthesis of derivatives of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, offering a rapid and efficient route to novel pyrimidine compounds (Eynde, Hecq, Kataeva, & Kappe, 2001).

Antiviral and Antimicrobial Activity

Pyrimidine derivatives, including those related to ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, have shown potential in antiviral and antimicrobial applications. For example, Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with significant inhibitory activity against retrovirus replication, highlighting the potential of pyrimidine derivatives in developing new antiviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Novel Synthesis Methods

Developing new synthetic routes for pyrimidine derivatives is crucial for expanding their applications in various fields. For instance, Regan et al. (2012) developed a novel synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, demonstrating an efficient method for synthesizing halogenated pyrimidine derivatives, which could be applied to ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate and its analogs (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITLDRDUSPWTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727380
Record name Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

CAS RN

253687-16-0
Record name Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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